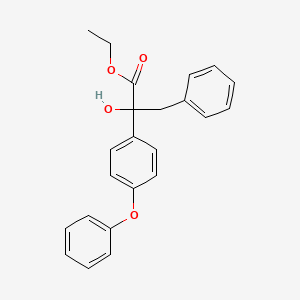

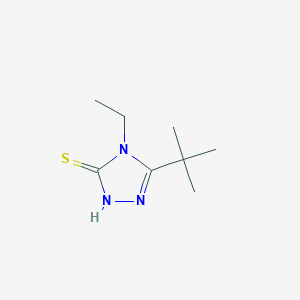

![molecular formula C17H11F2N3O4S B1327078 4-[(5-{[(3,4-二氟苯基)氨基]羰基}-1,3,4-噻二唑-2-基)甲氧基]苯甲酸 CAS No. 1142209-54-8](/img/structure/B1327078.png)

4-[(5-{[(3,4-二氟苯基)氨基]羰基}-1,3,4-噻二唑-2-基)甲氧基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid is a chemically synthesized molecule that likely exhibits a complex structure due to the presence of multiple functional groups such as difluorophenyl, thiadiazol, and benzoic acid moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthesis methods for the compound .

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, as seen in the preparation of related compounds. For instance, the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester, an intermediate in cephalosporin production, was improved by reacting specific precursors in the presence of triphenylphosphine and triethylamine, achieving high yield and purity . Similarly, the synthesis of a related thioester was accomplished through esterification in the presence of piperidine and triethylamine . These methods suggest that the synthesis of 4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid could also involve the use of amine coupling reactions and esterification steps, potentially under the catalysis of similar reagents.

Molecular Structure Analysis

The molecular structure of complex organic molecules is often elucidated using spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy. For example, the structures of azo-benzoic acids were confirmed using these methods, and molecular structures were optimized using density functional theory . This suggests that the molecular structure of 4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid could be analyzed using similar spectroscopic techniques to determine its conformation and electronic properties.

Chemical Reactions Analysis

The chemical behavior of compounds containing azo, thiadiazol, and benzoic acid groups can involve acid-base dissociation and tautomerism, as seen in the azo-benzoic acids . These reactions are influenced by the solvent composition and pH. The compound , with its thiadiazol and benzoic acid groups, may also exhibit such chemical reactivity, which could be exploited in applications such as sensing or as intermediates in pharmaceutical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its molecular structure. For instance, the presence of fluorophenol moieties in certain fluorophores confers high sensitivity to pH and selectivity for metal cations . By analogy, the difluorophenyl group in the compound of interest may contribute to similar properties, such as sensitivity to pH changes or metal ion interactions. The benzoic acid moiety could also impart specific solubility characteristics and reactivity towards bases.

科学研究应用

合成和光谱鉴定

对含有1,3,4-噻二唑单元的类似化合物的研究,如4-正丙氧基苯甲酸及其衍生物,侧重于它们的合成和使用各种技术进行光谱表征,如红外光谱(IR)、质子核磁共振(1H-NMR)和碳-13核磁共振(13C-NMR)。这些研究对于理解这些化合物的化学结构和性质是至关重要的(Azeez & Hamad, 2017)。

光动力疗法应用

类似于4-[(5-{[(3,4-二氟苯基)氨基]羰基}-1,3,4-噻二唑-2-基)甲氧基]苯甲酸结构的化合物已被探索其在光动力疗法中的潜在应用,特别是在治疗癌症方面。例如,对锌酞菁衍生物的研究表明其具有高单线态氧量子产率和良好的荧光性质,使它们适用于II型光敏剂(Pişkin, Canpolat, & Öztürk, 2020)。

抗菌剂

合成类似于5-(4-氯苯基氨基)-2-巯基-1,3,4-噻二唑及其衍生物的化合物已显示出对各种细菌和真菌菌株的中等抗菌活性,突显了它们作为抗菌剂的潜力(Sah, Bidawat, Seth, & Gharu, 2014)。

微波辅助合成

创新的合成方法,如微波辐射,已被用于创造具有1,3,4-噻二唑基团的新化合物。与传统加热方法相比,这种方法更高效、更快速,并有助于合成化学的进展(Mei, Yang, Peng, & Zhao, 2011)。

新化合物转化

研究报道了一种将特定丙烯酸转化为相应苯甲酸,然后缩合生成s-三唑并[3,4-b][1,3,4]噻二唑的前所未有方法。这种方法展示了化合物合成和表征的创新方法(Sahi, Bhardwaj, & Paul, 2014)。

药理学评价

对噻二唑化合物的研究显示了它们多样的生物活性,如抗炎、抗菌和镇痛性质。这些化合物的合成和药理学评价为它们潜在的治疗应用提供了见解(Kumar & Panwar, 2015)。

三唑-4-羧酸衍生物合成

从1,3,4-噻二唑合成1,2,3-三唑-4-羧酸衍生物的研究展示了这些化合物在创造具有潜在生物活性的结构多样分子方面的多功能性(Pokhodylo, Shyyka, Savka, & Obushak, 2018)。

荧光性质

从类似化合物衍生的氮杂环芳香卤化物的研究揭示了它们有趣的荧光性质,这可能在材料科学和化学传感中有应用(Li, Wang, Liu, Ding, An, & Lü, 2017)。

属性

IUPAC Name |

4-[[5-[(3,4-difluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F2N3O4S/c18-12-6-3-10(7-13(12)19)20-15(23)16-22-21-14(27-16)8-26-11-4-1-9(2-5-11)17(24)25/h1-7H,8H2,(H,20,23)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSICVCMBBDYFPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCC2=NN=C(S2)C(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F2N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

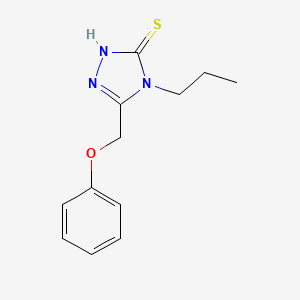

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)